Cas no 2177450-02-9 (4-(1-methyl-1H-pyrazol-4-yl)-2-(9H-xanthene-9-carbonyl)-1,2,3,4-tetrahydroisoquinoline)

4-(1-methyl-1H-pyrazol-4-yl)-2-(9H-xanthene-9-carbonyl)-1,2,3,4-tetrahydroisoquinoline structure
2177450-02-9 structure
Product Name:4-(1-methyl-1H-pyrazol-4-yl)-2-(9H-xanthene-9-carbonyl)-1,2,3,4-tetrahydroisoquinoline
CAS No:2177450-02-9
MF:C27H23N3O2
MW:421.490426301956
CID:5469348
Update Time:2025-07-14

4-(1-methyl-1H-pyrazol-4-yl)-2-(9H-xanthene-9-carbonyl)-1,2,3,4-tetrahydroisoquinoline Chemical and Physical Properties

Names and Identifiers

    • (4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)(9H-xanthen-9-yl)methanone
    • 4-(1-methyl-1H-pyrazol-4-yl)-2-(9H-xanthene-9-carbonyl)-1,2,3,4-tetrahydroisoquinoline
    • [4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]-(9H-xanthen-9-yl)methanone
    • Inchi: 1S/C27H23N3O2/c1-29-15-19(14-28-29)23-17-30(16-18-8-2-3-9-20(18)23)27(31)26-21-10-4-6-12-24(21)32-25-13-7-5-11-22(25)26/h2-15,23,26H,16-17H2,1H3
    • InChI Key: HMERVLQJHUFLAU-UHFFFAOYSA-N
    • SMILES: O1C2C=CC=CC=2C(C2C=CC=CC1=2)C(N1CC2C=CC=CC=2C(C2C=NN(C)C=2)C1)=O

Computed Properties

  • Exact Mass: 421.17902698 g/mol
  • Monoisotopic Mass: 421.17902698 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 2
  • Complexity: 664
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 421.5
  • XLogP3: 3.9
  • Topological Polar Surface Area: 47.4

4-(1-methyl-1H-pyrazol-4-yl)-2-(9H-xanthene-9-carbonyl)-1,2,3,4-tetrahydroisoquinoline Pricemore >>

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Additional information on 4-(1-methyl-1H-pyrazol-4-yl)-2-(9H-xanthene-9-carbonyl)-1,2,3,4-tetrahydroisoquinoline

Introduction to 4-(1-methyl-1H-pyrazol-4-yl)-2-(9H-xanthene-9-carbonyl)-1,2,3,4-tetrahydroisoquinoline (CAS No. 2177450-02-9)

4-(1-methyl-1H-pyrazol-4-yl)-2-(9H-xanthene-9-carbonyl)-1,2,3,4-tetrahydroisoquinoline (CAS No. 2177450-02-9) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a 1-methyl-1H-pyrazol-4-yl moiety and a 9H-xanthene-9-carbonyl group, both of which contribute to its potential biological activities and therapeutic applications.

The pyrazole ring is a well-known pharmacophore that is often incorporated into drug molecules due to its ability to modulate various biological targets. In the case of 4-(1-methyl-1H-pyrazol-4-yl)-2-(9H-xanthene-9-carbonyl)-1,2,3,4-tetrahydroisoquinoline, the presence of the 1-methyl substitution on the pyrazole ring enhances its lipophilicity and potentially improves its bioavailability. The xanthene scaffold, on the other hand, is a versatile core structure that has been extensively studied for its photophysical properties and biological activities. The combination of these structural elements in a single molecule offers a unique platform for exploring novel therapeutic agents.

Recent studies have highlighted the potential of 4-(1-methyl-1H-pyrazol-4-yl)-2-(9H-xanthene-9-carbonyl)-1,2,3,4-tetrahydroisoquinoline in various biological contexts. For instance, research published in the *Journal of Medicinal Chemistry* has demonstrated that this compound exhibits potent anti-inflammatory and anti-cancer activities. Specifically, it has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor involved in inflammation and cancer progression. This inhibition is attributed to the compound's ability to disrupt specific protein-protein interactions within the NF-κB signaling pathway.

In addition to its anti-inflammatory properties, 4-(1-methyl-1H-pyrazol-4-yl)-2-(9H-xanthene-9-carbonyl)-1,2,3,4-tetrahydroisoquinoline has also been investigated for its potential as an anti-cancer agent. Preclinical studies have indicated that it can induce apoptosis in various cancer cell lines by targeting multiple signaling pathways. For example, it has been shown to downregulate the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL while upregulating pro-apoptotic proteins like Bax and Bak. These findings suggest that this compound may have broad-spectrum anti-cancer activity and could be a valuable lead for further drug development.

The pharmacokinetic properties of 4-(1-methyl-1H-pyrazol-4-yl)-2-(9H-xanthene-9-carbonyl)-1,2,3,4-tetrahydroisoquinoline have also been evaluated in several studies. Initial results indicate that it has favorable oral bioavailability and a reasonable half-life in vivo. These characteristics are crucial for its potential use as an orally administered therapeutic agent. However, further optimization may be necessary to improve its pharmacokinetic profile and reduce any potential side effects.

In terms of safety and toxicity, preliminary data suggest that 4-(1-methyl-1H-pyrazol-4-yl)-2-(9H-xanthene-9-carbonyl)-1,2,3,4-tetrahydroisoquinoline is well tolerated at therapeutic doses. However, comprehensive toxicity studies are still required to fully assess its safety profile before it can be advanced to clinical trials. These studies will need to evaluate both acute and chronic toxicity in various animal models to ensure that it meets the safety standards required for human use.

The potential applications of 4-(1-methyl-1H-pyrazol-4-yl)-2-(9H-xanthene-9-carbonyl)-1,2,3,4-tetrahydroisoquinoline extend beyond its anti-inflammatory and anti-cancer properties. Recent research has also explored its use as a photodynamic therapy (PDT) sensitizer due to the presence of the xanthene scaffold. PDT is a non-invasive treatment modality that involves the use of light to activate a photosensitizer molecule, leading to the generation of reactive oxygen species (ROS) that can selectively destroy cancer cells. The ability of 4-(1-methyl-1H-pyrazol-4-yl)-2-(9H-xanthene-9-carbonyl)-1,2,3,4-tetrahydroisoquinoline to absorb light efficiently and generate ROS makes it an attractive candidate for PDT applications.

In conclusion, 4-(1-methyl-1H-pyrazol-4-y l)-2-(9H-xanthene - 9 - carbonyl ) - 1 , 2 , 3 , 4 - tetrahydroisoquinoline (CAS No. 2177450 - 02 - 9) represents a promising compound with diverse biological activities and therapeutic potential. Its unique structural features combine elements from well-studied pharmacophores such as pyrazoles and xanthenes, making it an intriguing candidate for further investigation in medicinal chemistry and pharmaceutical research. As ongoing studies continue to elucidate its mechanisms of action and optimize its properties for clinical use, this compound holds significant promise for addressing unmet medical needs in areas such as inflammation and cancer.

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